N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide A-953227 is a highly potent and selective inhibitors of calpain. A-953227 features enhanced selectivity versus related cysteine protease cathepsins, favorable microsomal stability, and efficacy in cellular assays. In addition, A-953227 was efficacious in a set of AD related models and had an overall favorable safety profile.
Brand Name: Vulcanchem
CAS No.: 1037826-77-9
VCID: VC0516651
InChI: InChI=1S/C25H20FN5O3/c26-18-10-8-17(9-11-18)20-12-14-31(30-20)24-19(7-4-13-28-24)25(34)29-21(22(32)23(27)33)15-16-5-2-1-3-6-16/h1-14,21H,15H2,(H2,27,33)(H,29,34)
SMILES: C1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=C(C=C4)F
Molecular Formula: C25H20FN5O3
Molecular Weight: 457.4654

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide

CAS No.: 1037826-77-9

Cat. No.: VC0516651

Molecular Formula: C25H20FN5O3

Molecular Weight: 457.4654

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide - 1037826-77-9

Specification

CAS No. 1037826-77-9
Molecular Formula C25H20FN5O3
Molecular Weight 457.4654
IUPAC Name N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C25H20FN5O3/c26-18-10-8-17(9-11-18)20-12-14-31(30-20)24-19(7-4-13-28-24)25(34)29-21(22(32)23(27)33)15-16-5-2-1-3-6-16/h1-14,21H,15H2,(H2,27,33)(H,29,34)
Standard InChI Key CJFKGISBMQMNDQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=C(C=C4)F
Appearance Solid powder

Introduction

Structural Identification and Chemical Classification

Basic Identification

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide is registered in multiple chemical databases with specific identifiers that facilitate its recognition in scientific literature and research. The table below summarizes the primary identification parameters of this compound:

ParameterValue
CAS Number1037826-77-9
PubChem CID66720197
IUPAC NameN-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Common NameA-953227
Molecular FormulaC25H20FN5O3
Molecular Weight457.5 g/mol
InChIInChI=1S/C25H20FN5O3/c26-18-10-8-17(9-11-18)20-12-14-31(30-20)24-19(7-4-13-28-24)25(34)29-21(22(32)23(27)33)15-16-5-2-1-3-6-16/h1-14,21H,15H2,(H2,27,33)(H,29,34)
InChIKeyCJFKGISBMQMNDQ-UHFFFAOYSA-N

Structural Features

The compound possesses a complex molecular architecture with several distinct structural domains that contribute to its chemical behavior and potential biological activities. The primary structural components include:

  • A pyridine-3-carboxamide backbone that serves as the central scaffold

  • A 3-(4-fluorophenyl)pyrazol-1-yl substituent at the pyridine's 2-position

  • A 4-amino-3,4-dioxo-1-phenylbutan-2-yl moiety attached to the carboxamide nitrogen

These structural elements create a molecule with multiple functional groups capable of engaging in diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the fluorine atom on the phenyl ring introduces electronic effects that may influence the compound's binding affinity to potential biological targets.

Physical and Chemical Properties

Physico-chemical Characteristics

The physical and chemical properties of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide are crucial for understanding its behavior in biological systems and for developing formulation strategies for potential therapeutic applications.

PropertyDescription/Value
Physical StateSolid (inferred from similar compounds)
SolubilityLimited water solubility due to multiple aromatic rings; likely soluble in organic solvents like DMSO, DMF, and methanol
Partition Coefficient (LogP)Not directly reported in search results, but expected to show moderate lipophilicity based on structural features
Hydrogen Bond DonorsMultiple, including the amide NH and amino NH2 groups
Hydrogen Bond AcceptorsSeveral, including carbonyl groups and nitrogen atoms in the heterocyclic rings
Rotatable BondsPresent in the structure, providing conformational flexibility

Structural Conformation

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide is influenced by its multiple functional groups. Key reactive sites include:

  • The amide bonds, which can undergo hydrolysis under acidic or basic conditions

  • The primary amine group, which can participate in nucleophilic substitution reactions

  • The carbonyl groups, which can engage in addition reactions

  • The aromatic rings, which can undergo electrophilic aromatic substitution, although with limited reactivity due to the presence of electron-withdrawing groups

This diverse reactive profile enables the compound to be modified for structure-activity relationship studies and optimization of pharmacological properties.

Biological Activities and Applications

Potential ActivityStructural Basis
Enzyme InhibitionThe complex three-dimensional structure may enable binding to enzyme active sites
Receptor ModulationMultiple hydrogen bonding sites and aromatic rings facilitate interaction with protein receptors
Anti-inflammatoryPyrazole-containing compounds frequently demonstrate anti-inflammatory properties
NeuroprotectiveRelated compounds have shown potential in treating neurodegenerative conditions
Metabolic StabilityThe presence of fluorine at the para position of the phenyl ring may improve metabolic stability

Structure-Activity Relationships

Research Applications and Development Status

Current Research Status

The compound's structural complexity and the presence of multiple pharmacophores suggest that it may have been designed as a multi-target ligand, capable of interacting with more than one biological target simultaneously. This approach is increasingly recognized as valuable in developing treatments for complex diseases with multiple pathological mechanisms .

Comparative Analysis with Related Compounds

Structural Analogues

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide shares structural similarities with a family of pyrazole-substituted heterocyclic compounds. The table below compares key features of this compound with its closest structural analogue identified in the search results:

FeatureN-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamideN-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(3-phenylpyrazol-1-yl)pyridine-3-carboxamide
Molecular FormulaC25H20FN5O3 C25H21N5O3
Molecular Weight457.5 g/mol 439.5 g/mol
Distinguishing Feature4-fluorophenyl substituent on pyrazole Unsubstituted phenyl on pyrazole
PubChem CID66720197 66720098
InChIKeyCJFKGISBMQMNDQ-UHFFFAOYSA-N YAJUREDVHDQEOI-UHFFFAOYSA-N

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